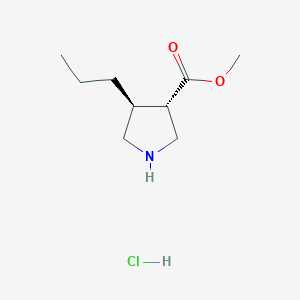

甲基 (3S,4S)-4-丙基吡咯烷-3-羧酸盐;盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of pyrrolidine derivatives can be complex, involving multiple steps and various catalytic systems. For instance, a one-pot synthesis of methyl 4-aminopyrrole-2-carboxylates was achieved using a relay catalytic cascade reaction involving 5-methoxyisoxazoles and pyridinium ylides with a FeCl2/Et3N binary catalytic system . Another approach for synthesizing 3-amino-2-methylpyrrolidines involved reductive ring closure and O-deprotection of gamma-acetoxy-alpha-chloroketimines, followed by ring expansion and nucleophilic displacement . Additionally, (3S,4S)-3-(tert-Butoxycarbonyl)amino-4-methylpyrrolidine was synthesized from L-aspartic acid, showcasing the versatility of starting materials for pyrrolidine derivatives .

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives is characterized by the presence of a five-membered nitrogen-containing ring. X-ray diffraction data for a related compound, (4R)-methyl-3-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)thiazolidin-4-carboxylate, revealed an orthorhombic crystalline system, which suggests that pyrrolidine derivatives can exhibit well-defined crystalline structures .

Chemical Reactions Analysis

Pyrrolidine derivatives can undergo various chemical reactions, including nucleophilic substitutions, ring expansions, and reductive processes. For example, the synthesis of 3-methylpyrrole involved hydrolysis and decarboxylation of methyl 4-methylpyrrole-2-carboxylate . The preparation of 7-amino-3-(1-methylpyrrolidinio) methyl-3-cephem-4-carboxylate hydrochloride involved condensation, N-alkylation, and hydrolysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives can be influenced by substituents on the pyrrolidine ring. For instance, the lipophilicity of methylated 6-hydroxypyridazine-3-carboxylic acid and its analogs was studied, and it was found that methylation increases lipophilicity, which is correlated with the formation of CH⋯O hydrogen bonds . The antimicrobial activity of methyl-2-aminopyridine-4-carboxylate derivatives was also investigated, with some derivatives showing good activity .

科学研究应用

合成和化学性质

- 程庆芳(2005 年)开发了一种相关化合物的合成方法,实现了高纯度和高收率,适用于规模化生产。这种方法可能适用于甲基 (3S,4S)-4-丙基吡咯烷-3-羧酸盐;盐酸盐 (程庆芳,2005 年)。

- Armel A. Agbodjan 等人(2008 年)描述了一种高度取代的 N-酰基吡咯烷的不对称合成方法,这可能与合成甲基 (3S,4S)-4-丙基吡咯烷-3-羧酸盐;盐酸盐的变体有关 (Armel A. Agbodjan 等人,2008 年)。

催化和医药应用

- Andrea Ruiz-Olalla 等人(2015 年)讨论了手性甲基 4-氨基吡咯烷-2-羧酸盐在催化酮的不对称迈克尔加成中的应用,表明类似化合物具有潜在的催化应用 (Andrea Ruiz-Olalla 等人,2015 年)。

- A. Kamal 等人(2004 年)关于 (3S,4S)-3-甲氧基-4-甲基氨基吡咯烷(一种抗肿瘤化合物的关键中间体)的化学酶促合成研究,表明甲基 (3S,4S)-4-丙基吡咯烷-3-羧酸盐;盐酸盐可能的药物化学应用 (A. Kamal 等人,2004 年)。

药物研究

- Seema S. Badi 和 S. M. Tuwar(2017 年)对克林霉素磷酸盐(一种与甲基 (3S,4S)-4-丙基吡咯烷-3-羧酸盐;盐酸盐在结构上相关的化合物)进行了一项研究,提供了对其氧化过程的见解,这可能与理解类似化合物的稳定性和反应性有关 (Seema S. Badi 和 S. M. Tuwar,2017 年)。

属性

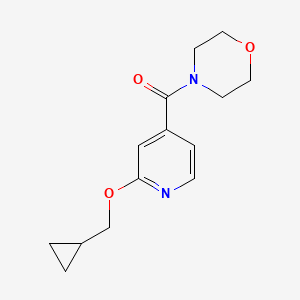

IUPAC Name |

methyl (3S,4S)-4-propylpyrrolidine-3-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c1-3-4-7-5-10-6-8(7)9(11)12-2;/h7-8,10H,3-6H2,1-2H3;1H/t7-,8-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMQMZVGKYNKBCF-SCLLHFNJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CNCC1C(=O)OC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H]1CNC[C@H]1C(=O)OC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Methylsulfanyl-2-[4-(morpholine-4-sulfonyl)-2-nitro-phenylamino]-butyric acid](/img/structure/B3008984.png)

![N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B3008989.png)

![8-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B3008990.png)

![8-((2,5-Dimethylphenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B3008991.png)

![2-[[4-(6-Thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B3008992.png)

![ethyl 2-[9-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B3009000.png)

![Methyl 3-[(2-furylcarbonyl)amino]-4-(phenylsulfonyl)benzenecarboxylate](/img/structure/B3009002.png)

![N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)cyclopropanecarboxamide](/img/structure/B3009004.png)

![N-(2-azepan-1-ylethyl)-3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]pyridin-2-amine](/img/structure/B3009006.png)